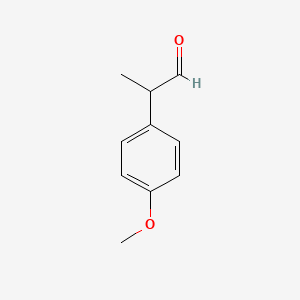

2-(4-Methoxyphenyl)propanal

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(7-11)9-3-5-10(12-2)6-4-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZPCXLQZLJIPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001288190 | |

| Record name | 4-Methoxy-α-methylbenzeneacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5405-83-4 | |

| Record name | 4-Methoxy-α-methylbenzeneacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5405-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC5235 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxy-α-methylbenzeneacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methoxyphenyl)propanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Methoxyphenyl Propanal and Its Stereoisomers

Catalytic Synthesis Approaches

Catalytic methods offer efficient and atom-economical routes to 2-(4-methoxyphenyl)propanal. These strategies are centered around the use of catalysts to facilitate key bond-forming reactions, leading to the desired aldehyde product.

Hydroformylation Strategies

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. For the synthesis of this compound, the precursor is 4-methoxystyrene (B147599). The regioselectivity of this reaction is crucial, as it can lead to either the branched isomer, this compound, or the linear isomer, 3-(4-methoxyphenyl)propanal.

Rhodium-based catalysts are highly effective for the hydroformylation of styrenes, generally favoring the formation of the branched aldehyde, which is the desired product in this context. The choice of ligands coordinated to the rhodium center plays a pivotal role in controlling the regioselectivity and efficiency of the reaction.

Recent research has demonstrated the use of a hybrid phosphate (B84403) promoter with a rhodium catalyst for the hydroformylation of various styrenes, including 4-methoxystyrene, under mild conditions. This system has shown excellent yields and high regioselectivity for the branched product. mdpi.com The reaction is typically carried out using syngas (a mixture of carbon monoxide and hydrogen) at controlled pressures and temperatures.

| Catalyst System | Substrate | Conditions | Yield (%) | Branched/Linear Ratio | Reference |

|---|---|---|---|---|---|

| [Rh(COD)Cl]₂ / (S,R)-P6 Promoter | 4-Methoxystyrene | 30 °C, 24-48 h, Toluene, Syngas (CO/H₂ = 1:1) | 89 | 14.1:1 | mdpi.com |

Interactive Table: Click on the headers to sort the data.

While syngas (CO/H₂) is the conventional C1 source for hydroformylation, alternative sources are being explored to mitigate the challenges associated with handling gaseous carbon monoxide. These alternatives can influence the reaction mechanism.

One such alternative is the use of carbon dioxide (CO₂) and hydrogen. This process involves a bifunctional catalyst system, often containing rhodium, that can facilitate both the reverse water-gas shift reaction (to generate CO in situ) and the subsequent hydroformylation. This approach offers a more sustainable route by utilizing CO₂ as a renewable C1 feedstock. rsc.org The in situ generation of CO from CO₂ and H₂ is a key mechanistic feature, which then enters the established rhodium-catalyzed hydroformylation cycle.

Formaldehyde (B43269) (or its polymer, paraformaldehyde) can also serve as a C1 source. In this case, the rhodium catalyst can promote the decarbonylation of formaldehyde to generate CO and H₂ in the reaction mixture, which then participate in the hydroformylation of the alkene. This method circumvents the need for a high-pressure syngas setup.

Phase-Transfer Catalysis in Alkylation Reactions

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. This is particularly useful for the alkylation of acidic C-H compounds. For the synthesis of this compound, a plausible route involves the methylation of 4-methoxyphenylacetonitrile (B141487).

In this approach, 4-methoxyphenylacetonitrile is deprotonated at the benzylic position by a strong base (like concentrated sodium hydroxide) in a biphasic system. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), transports the resulting carbanion into the organic phase. Here, it reacts with a methylating agent, such as methyl iodide, to form 2-(4-methoxyphenyl)propanenitrile. Subsequent hydrolysis of the nitrile and reduction would yield the target aldehyde. While direct alkylation to the aldehyde is challenging, this two-step sequence via the nitrile is a viable pathway.

| Substrate | Alkylating Agent | Catalyst | Base/Solvent | Product | Reference Principle |

|---|---|---|---|---|---|

| 4-Methoxyphenylacetonitrile | Methyl Iodide | Tetrabutylammonium Bromide | Conc. NaOH / Toluene | 2-(4-Methoxyphenyl)propanenitrile | researchgate.net |

Condensation and Subsequent Reduction Pathways

Classic organic reactions, such as the Darzens and Knoevenagel condensations, provide pathways to construct the carbon skeleton of this compound, which are then followed by reduction or other transformations.

The Darzens condensation involves the reaction of an aldehyde or ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester). organic-chemistry.org For this synthesis, 4-methoxybenzaldehyde (B44291) can be condensed with an ester of 2-chloropropionic acid (e.g., ethyl 2-chloropropionate) using a base like sodium ethoxide. The resulting glycidic ester, ethyl 3-(4-methoxyphenyl)-2-methyloxirane-2-carboxylate, can then be hydrolyzed and decarboxylated to yield this compound. researchgate.net

Another approach is the Knoevenagel condensation. 4-Methoxybenzaldehyde can be reacted with a nitroalkane, such as nitroethane, in the presence of a basic catalyst. This reaction forms 1-(4-methoxyphenyl)-2-nitropropene. The nitro group can then be converted to a carbonyl group via the Nef reaction, which involves treatment with a strong base followed by acidification, to produce this compound.

Asymmetric Synthesis and Enantioselective Access

The presence of a chiral center in this compound has driven the development of asymmetric synthetic methods to obtain enantiomerically enriched or pure stereoisomers.

Asymmetric hydroformylation of 4-methoxystyrene is a direct route to chiral this compound. This is achieved by using a rhodium catalyst complexed with a chiral ligand. Chiral phosphine (B1218219), phosphite, and phosphoramidite (B1245037) ligands have been successfully employed to induce enantioselectivity. The choice of ligand and reaction conditions can significantly influence both the regioselectivity (branched vs. linear) and the enantioselectivity (R vs. S). Research has shown that high enantiomeric excesses can be achieved for the hydroformylation of styrene (B11656) derivatives. uva.nlnih.gov

| Substrate | Catalyst/Ligand | Conditions | Branched/Linear Ratio | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Styrene | Rh/Bis-3,4-diazaphospholanes | 60 °C, 500 psig CO/H₂ | 30:1 | 89 | nih.gov |

| 4-Methoxystyrene | Encapsulated Rh-α(Zn-TPP)₂ | - | 91:9 | >58 | uva.nl |

An alternative approach to enantioselective synthesis involves the use of chiral auxiliaries. A prochiral starting material, such as 4-methoxyphenylacetic acid, can be attached to a chiral auxiliary, for example, a chiral oxazolidinone. The resulting imide can be deprotonated to form a chiral enolate, which then undergoes diastereoselective alkylation with a methylating agent. The stereochemical outcome is directed by the chiral auxiliary. Subsequent cleavage of the auxiliary yields the enantiomerically enriched 2-(4-methoxyphenyl)propanoic acid, which can then be reduced to the corresponding aldehyde. This method allows for the synthesis of either enantiomer of the final product by selecting the appropriate enantiomer of the chiral auxiliary. nih.govresearchgate.net

Catalytic Asymmetric Induction in Aldehyde Synthesis

The direct asymmetric synthesis of this compound can be effectively achieved through the asymmetric hydroformylation of 4-methoxystyrene. This reaction introduces a formyl group and a hydrogen atom across the double bond, creating a new chiral center. The success of this transformation heavily relies on the use of chiral transition-metal catalysts, typically based on rhodium, complexed with specifically designed chiral ligands.

The enantioselectivity of the hydroformylation is primarily governed by the chiral ligand, which creates a chiral environment around the metal center. This steric and electronic influence directs the incoming reactants to approach the catalyst in a specific orientation, favoring the formation of one enantiomer over the other.

Key factors influencing the yield and enantiomeric excess (ee) in this process include the structure of the chiral ligand, the reaction temperature, pressure of the syngas (a mixture of carbon monoxide and hydrogen), and the solvent. For instance, rhodium complexes with chiral diphosphine ligands have been shown to be effective for the asymmetric hydroformylation of styrene derivatives. epa.gov

Table 1: Selected Chiral Ligands for Asymmetric Hydroformylation of Styrene Derivatives

| Ligand | Catalyst Precursor | Achieved Enantioselectivity (ee) |

| BDPP (2,4-Bis(diphenylphosphino)pentane) | [Rh(μ-OMe)(COD)]₂ | Up to 60% for styrene |

| BINAS (1,1′-Binaphthalene-2,2′-dithiol) | Rh(I) complexes | High regioselectivity for styrene |

It is important to note that the optimization of reaction conditions is crucial for achieving high enantioselectivity for a specific substrate like 4-methoxystyrene.

Biocatalytic Cascades for Related Chiral Propane (B168953) Derivatives

Biocatalytic cascades offer an environmentally benign and highly selective alternative for the synthesis of chiral molecules. These cascades utilize a series of enzymatic reactions in a single pot, avoiding the need for isolation of intermediates. For the synthesis of chiral precursors to this compound, such as chiral 2-(4-methoxyphenyl)propan-1-ol (B3050689), multi-enzyme systems can be employed.

One such cascade could involve the enantioselective epoxidation of 4-methoxystyrene catalyzed by a styrene monooxygenase (SMO), followed by the regioselective ring-opening of the resulting epoxide. Another approach involves the asymmetric reduction of a prochiral ketone, 1-(4-methoxyphenyl)propan-1-one, using an alcohol dehydrogenase (ADH).

For instance, the enantioselective production of (S)-2-phenyl-1-propanol has been demonstrated using Saccharomyces cerevisiae as a whole-cell biocatalyst or recombinant horse-liver alcohol dehydrogenase (ADH) as an isolated enzyme. mtak.hu This methodology can be adapted for the synthesis of (S)-2-(4-methoxyphenyl)propan-1-ol, which can then be oxidized to the desired (S)-2-(4-methoxyphenyl)propanal using a mild oxidizing agent.

Table 2: Enzymes in Biocatalytic Cascades for Chiral Alcohol Synthesis

| Enzyme | Reaction Type | Substrate Example | Product Example |

| Styrene Monooxygenase (StyAB) | Enantioselective epoxidation | Styrene | (S)-Styrene oxide |

| Halohydrin Dehalogenase (HHDH) | Regioselective epoxide ring-opening | Epoxides | Azidoalcohols |

| Alcohol Dehydrogenase (ADH) | Asymmetric reduction of ketones | 2-Phenylpropionaldehyde | (S)-2-Phenyl-1-propanol |

The use of whole-cell biocatalysts can be advantageous as they provide in-situ cofactor regeneration, which is often a limiting factor when using isolated enzymes. mtak.hu

Chiral Ligand Design for Enantioselective Transformations

The rational design of chiral ligands is paramount for achieving high enantioselectivity in metal-catalyzed asymmetric synthesis. The effectiveness of a chiral ligand is determined by its ability to create a well-defined and sterically hindered chiral pocket around the metal center. This forces the substrate to bind in a specific conformation, leading to the preferential formation of one enantiomer.

For the synthesis of chiral this compound via asymmetric hydroformylation, diphosphine ligands with C2-symmetry have been extensively studied. The rigidity of the ligand backbone and the nature of the substituents on the phosphorus atoms are critical for inducing high enantioselectivity.

More recently, non-symmetrical P,N-ligands have emerged as a powerful class of ligands, in many cases outperforming their symmetrical counterparts. nih.gov The design of these ligands allows for the fine-tuning of both steric and electronic properties, providing a greater degree of control over the catalytic process.

Table 3: Key Concepts in Chiral Ligand Design

| Design Principle | Description | Example Ligand Type |

| C₂-Symmetry | The ligand possesses a twofold rotational axis of symmetry, which reduces the number of possible diastereomeric transition states. | DIOP, DiPAMP |

| Bite Angle | The P-M-P angle in diphosphine complexes, which influences both the reactivity and selectivity of the catalyst. | Xantphos |

| Modularity | The ability to easily modify different parts of the ligand structure to create a library of ligands for rapid screening. | P,N-ligands |

The development of new chiral ligands often involves a combination of rational design based on mechanistic understanding and empirical screening of ligand libraries. nih.gov

Preparation of Labeled this compound for Mechanistic Investigations

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in quantitative analysis. The synthesis of deuterium (B1214612) (²H or D) or carbon-13 (¹³C) labeled this compound can be achieved through various methods.

Deuterium Labeling:

Deuterium can be introduced at the formyl position by using deuterated reducing agents or through H/D exchange reactions. For example, the reduction of a corresponding ester or carboxylic acid with a deuterium source like lithium aluminum deuteride (B1239839) (LiAlD₄) would yield the deuterated alcohol, which can then be oxidized to the deuterated aldehyde. Alternatively, direct formyl-selective deuterium labeling of the aldehyde can be achieved using D₂O as the deuterium source in the presence of a suitable catalyst. researchgate.net

Another strategy involves the use of deuterated starting materials in a multi-component reaction. For instance, a deuterated aldehyde can be used in a Passerini or Ugi reaction to generate more complex deuterated molecules. beilstein-journals.org

Carbon-13 Labeling:

The introduction of a ¹³C label can be accomplished by using a ¹³C-labeled precursor in the synthetic route. For the synthesis of this compound, this could involve using ¹³C-labeled 4-methoxystyrene in an asymmetric hydroformylation reaction with ¹³CO. Alternatively, a Grignard reagent prepared from ¹³C-labeled methyl iodide could be used to introduce a ¹³C-methyl group.

The synthesis of stable isotope-labeled p-methoxybenzoic acid, a related compound, has been achieved using [¹³C] or [D] labeled iodomethane. iaea.orgdoaj.org A similar strategy could be adapted for the synthesis of ¹³C-labeled this compound.

Table 4: Methods for Isotopic Labeling

| Isotope | Labeling Method | Reagent/Precursor Example |

| Deuterium (D) | H/D Exchange | D₂O with a catalyst |

| Deuterium (D) | Reduction | Lithium aluminum deuteride (LiAlD₄) |

| Carbon-13 (¹³C) | From labeled starting material | ¹³C-labeled iodomethane |

| Carbon-13 (¹³C) | Hydroformylation | ¹³CO |

The choice of labeling strategy depends on the desired position of the isotope and the availability of the labeled starting materials.

Reactivity and Chemical Transformations of 2 4 Methoxyphenyl Propanal

Reactions at the Aldehyde Functionality

The aldehyde group is characterized by an electrophilic carbonyl carbon, which is susceptible to attack by various nucleophiles. This reactivity is central to many of the transformations of 2-(4-methoxyphenyl)propanal.

Nucleophilic Additions to the Carbonyl Group

Nucleophilic addition is a fundamental reaction of aldehydes. A variety of carbon and heteroatom nucleophiles can add to the carbonyl group of this compound, leading to the formation of new carbon-carbon or carbon-heteroatom bonds and converting the carbonyl carbon from sp² to sp³ hybridization.

Common nucleophilic addition reactions include:

Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) readily add to the aldehyde, forming secondary alcohols after an acidic workup. For instance, the reaction with methylmagnesium bromide would yield 3-(4-methoxyphenyl)butan-2-ol.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), typically in the presence of a catalytic amount of base, results in the formation of a cyanohydrin, 2-hydroxy-3-(4-methoxyphenyl)butanenitrile. This reaction is significant as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Wittig Reaction: The reaction with a phosphorus ylide (a Wittig reagent) converts the aldehyde into an alkene. For example, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would produce 1-(4-methoxyphenyl)-1-propene. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used.

Reformatsky Reaction: This reaction involves the addition of an organozinc reagent derived from an α-halo ester. It provides a route to β-hydroxy esters.

| Nucleophile | Reagent Example | Product Type |

| Grignard Reagent | CH₃MgBr | Secondary Alcohol |

| Cyanide | NaCN, H⁺ | Cyanohydrin |

| Phosphorus Ylide | Ph₃P=CH₂ | Alkene |

| Organozinc Reagent | BrZnCH₂CO₂Et | β-Hydroxy Ester |

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

This compound undergoes condensation reactions with primary amines and their derivatives, as well as with oxygen nucleophiles like alcohols. These reactions typically involve the initial nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule.

Imine, Oxime, and Hydrazone Formation: Reaction with primary amines (RNH₂) forms imines (Schiff bases). With hydroxylamine (B1172632) (NH₂OH), it forms an oxime, and with hydrazine (B178648) (NH₂NH₂) or its derivatives, it yields hydrazones. These derivatives are often crystalline solids and can be useful for the characterization and purification of the aldehyde.

Acetal and Ketal Formation: In the presence of an acid catalyst, this compound reacts with two equivalents of an alcohol to form an acetal. This reaction is reversible and is often used to protect the aldehyde group during other chemical transformations.

| Nucleophile | Reagent Example | Product Type |

| Primary Amine | R-NH₂ | Imine |

| Hydroxylamine | NH₂OH | Oxime |

| Hydrazine | NH₂NH₂ | Hydrazone |

| Alcohol | 2 eq. ROH, H⁺ | Acetal |

Oxidation and Reduction Chemistry

The aldehyde functional group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent can oxidize the aldehyde to 2-(4-methoxyphenyl)propanoic acid.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 2-(4-methoxyphenyl)propan-1-ol (B3050689). This can be achieved using various reducing agents, including sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). A known synthesis route involves the reduction of methyl 2-(4-methoxyphenyl)propionate with lithium aluminum hydride to yield 2-(4-methoxyphenyl)propan-1-ol nih.gov.

| Transformation | Reagent Example | Product |

| Oxidation | KMnO₄ | 2-(4-Methoxyphenyl)propanoic acid |

| Reduction | NaBH₄ | 2-(4-Methoxyphenyl)propan-1-ol |

| Reduction | LiAlH₄ | 2-(4-Methoxyphenyl)propan-1-ol nih.gov |

Stereoselective Transformations Involving the α-Chiral Center

The presence of a stereocenter at the carbon adjacent to the carbonyl group allows for the exploration of stereoselective reactions, which are crucial in the synthesis of enantiomerically pure compounds.

Kinetic Resolution and Dynamic Kinetic Resolution Studies

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. While specific studies on the kinetic resolution of this compound are not extensively documented, the structurally similar compound 2-phenylpropanal (B145474) has been the subject of such investigations. For instance, the reductive enzymatic dynamic kinetic resolution of 2-phenylpropanal has been achieved, yielding (S)-2-phenylpropanol with high enantiomeric excess nih.gov. This suggests that similar enzymatic or chemo-catalytic methods could be applied to resolve racemic this compound.

Dynamic kinetic resolution (DKR) is an extension of kinetic resolution where the slower-reacting enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product.

Diastereoselective Reactions

The chiral center in this compound can influence the stereochemical outcome of reactions at the adjacent carbonyl group, leading to the formation of diastereomers in unequal amounts. Nucleophilic addition to the carbonyl can proceed via Felkin-Anh or other models of stereochemical control, where the incoming nucleophile preferentially attacks one face of the carbonyl plane to minimize steric interactions with the substituents on the α-chiral center.

The degree of diastereoselectivity is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of chelating agents. While specific diastereoselective reactions for this compound are not widely reported in readily available literature, the principles of 1,2-asymmetric induction are well-established and would be expected to apply. For example, the addition of a Grignard reagent to this compound would be expected to produce a pair of diastereomeric secondary alcohols in a non-equimolar ratio.

Transformations of the Aromatic Methoxy-Substituted Phenyl Ring

The 4-methoxy group on the phenyl ring of this compound significantly influences its reactivity, primarily by acting as an electron-donating group. This donation of electron density activates the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions. The methoxy (B1213986) group is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group. However, since the para position is already occupied by the propanal substituent, electrophilic substitution is expected to occur at the ortho positions (C-3 and C-5).

Common electrophilic aromatic substitution reactions that could potentially be performed on the aromatic ring of this compound include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine, chlorine) using reagents like Br₂ or Cl₂ in the presence of a Lewis acid catalyst.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: The addition of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide in the presence of a strong Lewis acid catalyst like aluminum chloride.

Another significant transformation of the methoxy-substituted phenyl ring is demethylation , the removal of the methyl group from the methoxy ether to yield a phenol. This is a common reaction for aryl methyl ethers and can be achieved using various reagents. A general method for the regioselective demethylation of a para-methoxy group involves the use of a Lewis acid, such as aluminum halide, in an organic solvent. google.com This process typically involves mixing the methoxy-containing compound with the solvent, followed by the addition of the Lewis acid. The reaction mixture is stirred at a suitable temperature, ranging from 0 to 80°C, for a period of a few minutes to several hours. google.com The reaction is then quenched by the addition of a mineral acid to yield the corresponding hydroxylated compound. google.com While this process has been described for phenolic esters and diaryl ketones, the principles can be applied to other molecules containing a p-methoxy group. google.com

Below is a table summarizing potential transformations of the aromatic ring of this compound.

| Transformation | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-(3-Nitro-4-methoxyphenyl)propanal |

| Bromination | Br₂, FeBr₃ | 2-(3-Bromo-4-methoxyphenyl)propanal |

| Sulfonation | SO₃, H₂SO₄ | 2-Methoxy-5-(1-oxo-propan-2-yl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(3-Acyl-4-methoxyphenyl)propanal |

| Demethylation | AlCl₃ or HBr | 2-(4-Hydroxyphenyl)propanal |

Cascade Reactions and Multi-Component Strategies Utilizing this compound

Cascade reactions, also known as tandem or domino reactions, and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single operation. These reactions are characterized by their high atom economy and procedural simplicity, as they avoid the need for isolation and purification of intermediates.

While specific examples of cascade or multi-component reactions utilizing this compound are not extensively documented in the literature, its chemical structure suggests its potential as a valuable building block in such transformations. The presence of both an aldehyde functional group and an activated aromatic ring provides multiple points of reactivity that can be exploited in the design of novel reaction sequences.

For instance, this compound could serve as the aldehyde component in various well-known MCRs for the synthesis of heterocyclic compounds. These reactions often involve the condensation of an aldehyde, an amine, and a third component, such as a β-ketoester or an isocyanide, to generate diverse molecular scaffolds.

A related example that highlights the potential for cascade reactions involving similar structures is the enzymatic synthesis of all four stereoisomers of 4-methoxyphenyl-1,2-propanediol. This one-pot, two-step cascade utilizes stereocomplementary carboligases and NADPH-dependent alcohol dehydrogenases. The process starts with the carboligation of 4-methoxybenzaldehyde (B44291) and acetaldehyde (B116499) to form an intermediate which is then reduced. This demonstrates the feasibility of employing para-methoxy substituted phenyl compounds in biocatalytic cascades to produce valuable chiral molecules.

The following table outlines some potential multi-component reactions where this compound could theoretically be employed as the aldehyde component.

| Multi-Component Reaction | Other Reactants | Potential Product Class |

| Biginelli Reaction | Urea, Ethyl acetoacetate | Dihydropyrimidinones |

| Hantzsch Dihydropyridine Synthesis | Ethyl acetoacetate, Ammonia | Dihydropyridines |

| Mannich Reaction | Amine, Active hydrogen compound | β-Amino carbonyl compounds |

| Ugi Reaction | Amine, Isocyanide, Carboxylic acid | α-Acylamino carboxamides |

Stereochemical Investigations: Enantiomeric Purity and Absolute Configuration

Enantioselective Synthesis and Chiral Induction Principles

The synthesis of a single enantiomer of 2-(4-Methoxyphenyl)propanal requires the use of enantioselective methods. A key strategy for achieving this is the asymmetric α-arylation of propanal derivatives. semanticscholar.orgacs.org This can be accomplished using a chiral catalyst that creates a chiral environment, favoring the formation of one enantiomer over the other.

One of the primary principles of chiral induction in this context involves the use of chiral auxiliaries or catalysts that form a transient diastereomeric complex with the substrate or a reagent. This complex then directs the subsequent chemical transformation to occur preferentially on one face of the molecule, leading to an excess of one enantiomer in the product. For instance, organocatalysis utilizing chiral secondary amines can form a chiral enamine intermediate with propanal, which then reacts with an arylating agent. semanticscholar.org The steric and electronic properties of the chiral catalyst guide the approach of the aryl group, resulting in high enantioselectivity.

Common approaches to the enantioselective synthesis of 2-aryl aldehydes include:

Organocatalytic α-arylation: Chiral amines or phosphoric acids can catalyze the reaction between an aldehyde and an arylating agent.

Transition-metal-catalyzed cross-coupling: Chiral phosphine (B1218219) ligands complexed with transition metals like palladium or copper can facilitate the enantioselective coupling of an enolate equivalent with an aryl halide. nih.govorganic-chemistry.org

The effectiveness of an enantioselective synthesis is quantified by the enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer.

Diastereoselective Control in Transformations

Once a chiral center is established in this compound, it can influence the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselective control. wikipedia.org When a new stereocenter is created in a molecule that already contains one, the two possible products are diastereomers, which have different physical and chemical properties.

For example, in an aldol (B89426) reaction where chiral this compound acts as the electrophile, the existing stereocenter at the α-position can direct the nucleophilic attack of an enolate to one of the two diastereotopic faces of the aldehyde carbonyl group. youtube.com This facial selectivity is often governed by steric and electronic interactions in the transition state, as described by models such as the Felkin-Anh and Cram models. The relative orientation of the substituents on the existing stereocenter dictates the preferred trajectory of the incoming nucleophile, leading to the preferential formation of one diastereomer. The degree of control is expressed as the diastereomeric excess (de).

Analytical Techniques for Stereochemical Assignment

Determining the enantiomeric purity and absolute configuration of this compound is essential. Several spectroscopic techniques are employed for this purpose.

NMR spectroscopy is a powerful tool for chiral discrimination, though enantiomers themselves are indistinguishable in an achiral solvent. d-nb.info To differentiate between enantiomers, they must be converted into diastereomers by reaction with a chiral derivatizing agent, or by using a chiral solvating agent. nih.govunipi.it

For an aldehyde like this compound, a common strategy involves its reduction to the corresponding alcohol, 2-(4-methoxyphenyl)propan-1-ol (B3050689). This chiral alcohol can then be derivatized with a chiral derivatizing agent (CDA) such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or α-methoxy-α-(9-anthryl)acetic acid (AMAA). nih.govspringernature.comresearchgate.net The reaction of the chiral alcohol with both enantiomers of the CDA produces a pair of diastereomeric esters.

These diastereomers will have distinct NMR spectra, allowing for the determination of the enantiomeric excess of the original alcohol, and by extension, the aldehyde. researchgate.net

The protons in the two diastereomeric esters experience different magnetic environments due to the anisotropic effect of the aromatic ring in the chiral derivatizing agent. This results in different chemical shifts (δ) for corresponding protons in the two diastereomers. illinois.edu By comparing the ¹H NMR spectra of the diastereomeric esters, the difference in chemical shifts (Δδ = δS - δR) can be calculated.

A systematic analysis of these Δδ values for protons on either side of the newly formed ester linkage can be used to determine the absolute configuration of the original stereocenter. nih.gov A widely accepted model for Mosher's esters predicts that protons on one side of the ester plane will be shielded (negative Δδ), while those on the other side will be deshielded (positive Δδ).

Hypothetical Data for Mosher's Ester Analysis of 2-(4-methoxyphenyl)propan-1-ol

| Proton | δ (S-MTPA ester) (ppm) | δ (R-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) | Predicted Location Relative to Phenyl Ring |

| H-1a | 4.25 | 4.35 | -0.10 | Shielded Zone |

| H-1b | 4.15 | 4.28 | -0.13 | Shielded Zone |

| H-2 | 3.10 | 3.00 | +0.10 | Deshielded Zone |

| CH₃ | 1.20 | 1.15 | +0.05 | Deshielded Zone |

| OCH₃ | 3.80 | 3.81 | -0.01 | Shielded Zone |

Vibrational circular dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. spectroscopyeurope.comwikipedia.orgbruker.com Enantiomers produce VCD spectra that are equal in intensity but opposite in sign, making it an excellent method for determining the absolute configuration of a molecule in solution. researchgate.netnih.gov

The process involves measuring the experimental VCD spectrum of an enantiomerically enriched sample of this compound. nih.govnih.gov This spectrum is then compared to the theoretically calculated VCD spectra for both the (R) and (S) enantiomers. biotools.us These theoretical spectra are typically obtained using density functional theory (DFT) calculations. The absolute configuration is assigned by matching the experimental spectrum with the calculated spectrum that shows the best correlation in terms of the signs and relative intensities of the VCD bands. researchgate.net

X-ray Crystallography of Chiral Derivatives

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, thereby unambiguously establishing its absolute configuration. springernature.comnih.gov However, obtaining single crystals of the aldehyde itself suitable for X-ray diffraction can be challenging. A more reliable strategy involves the chemical conversion of the enantiomerically pure aldehyde into a diastereomeric derivative using a chiral derivatizing agent (CDA) of a known, fixed absolute configuration. researchgate.net

The principle of this method relies on the fact that diastereomers possess different physical properties, including crystallinity. The reaction of a racemic or enantiomerically enriched sample of this compound with a single enantiomer of a CDA produces a mixture of two diastereomers. These can often be separated by standard chromatographic techniques. A single crystal of one of the purified diastereomers is then grown and analyzed by X-ray diffraction.

By solving the crystal structure, the relative configuration of all stereocenters within the derivative molecule is determined. Since the absolute configuration of the incorporated CDA is already known, the absolute configuration of the original aldehyde stereocenter can be unequivocally assigned by logical deduction. sci-hub.se

A notable example of a class of reagents developed for this purpose is the camphorsultam dichlorophthalic acid (CSDP acid). researchgate.net While specific crystallographic data for a derivative of this compound is not detailed in readily available literature, the general and robust methodology is as follows:

Derivatization: The aldehyde is first reduced to the corresponding alcohol, 2-(4-methoxyphenyl)propan-1-ol. This alcohol is then esterified with a chiral carboxylic acid like CSDP acid.

Separation & Crystallization: The resulting diastereomeric esters are separated. One diastereomer is crystallized to produce high-quality single crystals.

Data Collection & Analysis: X-ray diffraction data is collected from the crystal. The resulting electron density map reveals the precise spatial arrangement of every atom.

Configuration Assignment: Knowing the fixed stereochemistry of the CDA allows for the assignment of the (R) or (S) configuration to the stereocenter originating from the this compound moiety.

This internal reference method is powerful because it does not strictly depend on the presence of a heavy atom in the molecule to observe the anomalous dispersion effects typically required for absolute configuration determination (the Bijvoet method). researchgate.neted.ac.uk

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate technique for determining the enantiomeric purity, or enantiomeric excess (ee), of a chiral compound like this compound. heraldopenaccess.us The method relies on the separation of the two enantiomers ((R)- and (S)-2-(4-methoxyphenyl)propanal) by passing a solution of the mixture through a column packed with a chiral stationary phase (CSP).

The separation occurs because the two enantiomers form transient, diastereomeric complexes with the chiral stationary phase. These complexes have different association and dissociation constants, leading to different interaction strengths and, consequently, different retention times. One enantiomer will travel through the column faster than the other, resulting in two distinct peaks in the resulting chromatogram. sigmaaldrich.com

The enantiomeric excess is calculated from the relative areas of the two peaks detected by a non-chiral detector, such as a UV detector. The formula for calculating ee is:

% ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers. A racemic mixture, having equal amounts of both enantiomers, would show an ee of 0%, while an enantiomerically pure sample would have an ee of 100%. heraldopenaccess.us

While specific operational parameters for this compound are proprietary to the performing laboratory, a typical analysis would involve a setup similar to the one described in the table below. The selection of the CSP is crucial; for α-aryl aldehydes, polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type phases are often effective. For instance, a "hybrid" pi-electron donor–acceptor based stationary phase, (R, R) Whelk-01, has proven effective for the separation of the enantiomers of the structurally related compound β-amino-β-(4-methoxyphenyl) propionic acid. researchgate.net

| Parameter | Illustrative Value/Condition |

|---|---|

| Column | Chiralpak AD-H (Amylose derivative) or (R,R) Whelk-01 |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Hypothetical) | (R)-enantiomer: 8.5 min, (S)-enantiomer: 10.2 min |

| Peak Area (Example) | Area (R): 950, Area (S): 50 |

| Calculated ee (Example) | |(950-50)/(950+50)| x 100 = 90% |

Mechanisms of Racemization and Stereochemical Stability

The stereochemical integrity of this compound is limited by its susceptibility to racemization. This process involves the conversion of one enantiomer into an equal mixture of both, resulting in a loss of optical activity. wikipedia.org The primary mechanism for the racemization of α-chiral aldehydes is through the formation of a planar, achiral enol or enolate intermediate. nih.gov

The key structural feature enabling this process is the presence of an acidic proton on the α-carbon (the stereocenter). The removal of this proton destroys the chiral center. Subsequent reprotonation can occur from either face of the planar intermediate, leading to the formation of both (R) and (S) enantiomers.

Base-Catalyzed Racemization: Under basic conditions, a base (B:) removes the acidic α-proton to form a resonance-stabilized, planar enolate ion. This intermediate is achiral. Protonation of the enolate by the conjugate acid (HB) or solvent can occur on either side of the planar α-carbon with equal probability, yielding a 50:50 mixture of the (R) and (S) aldehydes. researchgate.net

Acid-Catalyzed Racemization: In the presence of an acid (H-A), the carbonyl oxygen is protonated, which increases the acidity of the α-proton. A weak base (such as the solvent) can then remove this proton to form a planar, achiral enol intermediate. Tautomerization of the enol back to the keto form involves the reprotonation of the α-carbon. This can happen from either face of the double bond, again resulting in a racemic mixture. wikipedia.org

The rate of racemization is influenced by several factors:

pH: Both strong acids and strong bases significantly accelerate the process. The compound is most stereochemically stable at a neutral pH.

Temperature: Higher temperatures provide the necessary activation energy for proton abstraction and increase the rate of racemization.

Solvent: Polar protic solvents can facilitate proton transfer, potentially increasing the rate of racemization.

Due to this inherent instability, the preparation and handling of enantiomerically enriched this compound require carefully controlled, typically neutral and low-temperature conditions to preserve its stereochemical purity. nih.gov

Mechanistic Studies of 2 4 Methoxyphenyl Propanal Transformations

Elucidation of Reaction Pathways and Catalytic Cycles

The synthesis of 2-(4-methoxyphenyl)propanal, the branched aldehyde, is most prominently achieved through the hydroformylation of vinyl arenes, such as 4-isopropenylanisole or related styrene (B11656) derivatives. The elucidation of these reaction pathways, particularly the catalytic cycles, is fundamental to controlling the regioselectivity of the process.

The hydroformylation of alkenes, also known as the oxo process, is a cornerstone of industrial organic synthesis, providing a direct route to aldehydes. wikipedia.org For vinyl arenes, the reaction can yield either a linear or a branched aldehyde. The formation of this compound requires high regioselectivity for the branched product. Rhodium-based catalysts are frequently employed for this transformation.

The generally accepted mechanism for rhodium-catalyzed hydroformylation is the Heck and Breslow cycle. The catalytic cycle, illustrated with a generic vinyl arene, involves several key steps:

Catalyst Activation: A precatalyst, such as [Rh(CO)2(acac)], is converted under syngas (CO/H2) pressure to the active catalytic species, typically a rhodium-hydrido-carbonyl complex like [HRh(CO)3]. Ligands, such as phosphines or phosphites, are crucial in stabilizing the catalyst and directing selectivity.

Olefin Coordination: The vinyl arene substrate coordinates to the rhodium center, displacing a CO ligand.

Migratory Insertion (Hydride Addition): The rhodium-hydride bond adds across the double bond of the coordinated alkene. This step is critical as it determines the regioselectivity. For substrates like 4-isopropenylanisole, addition of the hydride to the more substituted carbon (Markovnikov addition) leads to a linear alkyl-rhodium intermediate, while addition to the less substituted carbon (anti-Markovnikov) yields the branched intermediate necessary for this compound. For styrene, this step is known to be crucial in determining the final product ratio. acs.org

CO Insertion: A molecule of carbon monoxide inserts into the rhodium-alkyl bond, forming an acyl-rhodium intermediate.

Oxidative Addition of Hydrogen: Dihydrogen (H2) adds to the rhodium center. In many hydroformylation systems, this is considered the slowest and therefore the rate-determining step. libretexts.org

Reductive Elimination: The acyl group and a hydride ligand are eliminated from the rhodium center to form the final aldehyde product, regenerating the active catalyst for the next cycle. libretexts.org

Computational studies using Density Functional Theory (DFT) on related vinyl arenes have provided detailed insights into this cycle, confirming the general pathway and helping to rationalize the observed selectivities based on the electronic and steric properties of both the substrate and the catalyst ligands. nih.govnih.gov

Phase-Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). princeton.edu While specific PTC reactions involving this compound as a primary substrate are not extensively documented in dedicated studies, the general mechanisms provide a framework for understanding how such transformations would proceed. For instance, reactions involving the enolate of this compound, such as alkylation or condensation, could be performed under PTC conditions.

Two primary mechanisms are proposed for PTC:

The Starks' Extraction Mechanism (Interfacial Mechanism): In this model, the phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (Q⁺X⁻), facilitates the transfer of an anion (Y⁻) from the aqueous phase to the organic phase. mdpi.com The catalyst exchanges its counter-ion X⁻ for Y⁻ at the liquid-liquid interface. The resulting lipophilic ion pair, Q⁺Y⁻, is soluble in the organic phase, where it can react with the organic substrate (e.g., this compound). After the reaction, the catalyst cation Q⁺ returns to the interface with the new anion to repeat the cycle. mdpi.com

The Makosza Mechanism: This mechanism is particularly relevant for the generation of carbanions using concentrated aqueous bases like NaOH. The catalyst cation Q⁺ transports hydroxide (B78521) ions (OH⁻) to the interface, where they deprotonate the organic substrate (a C-H acid). The resulting carbanion is then stabilized at the interface as an ion pair with the catalyst cation, Q⁺, before reacting with an electrophile in the organic phase. mdpi.com

Asymmetric PTC, using chiral non-racemic quaternary ammonium salts, has become a significant area of research, allowing for stereoselective bond formation. unimi.it

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are vital for confirming proposed mechanistic pathways. In the context of this compound transformations, this primarily involves intermediates within the hydroformylation catalytic cycle.

High-pressure spectroscopic techniques, such as High-Pressure Infrared (HP-IR) and High-Pressure NMR (HP-NMR), are invaluable tools for studying these transient species under actual reaction conditions. For the rhodium-catalyzed hydroformylation of styrene, HP-NMR studies have identified various rhodium-hydrido-carbonyl-phosphine complexes as resting states, depending on the partial pressures of CO and H2. researchgate.net

The key intermediates in the hydroformylation cycle to produce this compound would include:

[HRh(CO)n(L)m]: The active rhodium-hydride catalyst.

π-complex: The vinyl arene coordinated to the rhodium center.

Alkyl-rhodium species: Both branched (leading to the desired product) and linear isomers.

Acyl-rhodium species: Formed after CO insertion into the Rh-alkyl bond.

Dihydrido-acyl-rhodium(III) complex: Formed after oxidative addition of H2, immediately preceding product formation.

In PTC reactions, the key intermediate is the lipophilic ion pair formed between the catalyst cation and the reacting anion (e.g., the enolate of this compound). princeton.edu

Transition State Analysis and Energy Landscapes

Computational chemistry, particularly DFT, has become a powerful tool for analyzing the transition states (TS) and the complete energy profiles of catalytic reactions. nih.gov Such studies provide quantitative data on activation barriers, which helps to identify the rate-determining and selectivity-determining steps.

For the hydroformylation of vinyl arenes, DFT calculations have been used to map the potential energy surface of the entire catalytic cycle. nih.gov

| Reaction Step | Relative Free Energy (ΔG‡, kcal/mol) - Representative System | Description |

| Olefin Insertion | ~12-18 | This is the key stereo- and regio-determining step. The transition state involves the formation of the C-H and C-Rh bonds. The energy difference between the TS leading to the branched vs. linear product dictates the regioselectivity. acs.org |

| CO Insertion | ~5-10 | This step involves the migration of the alkyl group to a coordinated CO ligand. It is typically a low-barrier process. |

| H2 Oxidative Addition | ~20-25 | Often found to be the highest barrier in the cycle for many systems, making it the rate-determining step. The TS involves the cleavage of the H-H bond. acs.org |

| Reductive Elimination | <5 | This final step to release the aldehyde product is usually very fast with a low activation barrier. |

Note: The energy values are illustrative and based on DFT studies of analogous styrene hydroformylation systems. Actual values depend on the specific substrate, catalyst, ligands, and computational method.

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful experimental tool used to probe reaction mechanisms, particularly to identify bond-breaking or bond-forming events in the rate-determining step. wikipedia.orglibretexts.org It is defined as the ratio of the reaction rate of a substrate with a light isotope (k_light) to that of the same substrate with a heavy isotope (k_heavy).

In the context of this compound transformations, KIE studies can be applied to several key reactions:

Hydroformylation: To determine if the oxidative addition of H2 is rate-determining, a deuterioformylation experiment can be performed using D2 instead of H2. A primary KIE (kH/kD > 1) would be expected if the H-H (or D-D) bond is cleaved in the rate-determining step. nih.gov For the hydroformylation of styrene derivatives, a KIE of 1.57 was observed when using deuterated styrene, suggesting that C-H bond formation is involved in the rate-determining step. mdpi.com Similarly, in the hydroformylation of 1-octene, a small KIE of 1.2 for the hydride moiety was used to argue that hydride migration is part of the rate-determining step. nih.gov

Rearrangement of Epoxides: In a related reaction, the formation of this compound's isomer, 4-methoxyphenylacetone, can occur from the rearrangement of 2-(4-methoxyphenyl)oxirane. Studies on this rearrangement show a significant primary KIE for the 1,2-hydride shift, indicating that this migration is the rate-limiting step in the formation of the aldehyde.

| Experiment | KIE (kH/kD) | Mechanistic Implication |

| Deuterioformylation (H2 vs D2) | > 1 (Primary KIE) | Suggests oxidative addition of H2 is part of the rate-determining step. |

| Hydroformylation of Deuterated Styrene | 1.57 mdpi.com | Indicates C-H bond formation (hydride migration) is involved in the rate-determining step. |

| Rearrangement of Deuterated Epoxide | > 2 (Primary KIE) | Confirms that the 1,2-hydride shift to form the aldehyde is the rate-determining step in that specific reaction. |

These studies are crucial for distinguishing between possible mechanistic scenarios and for pinpointing the turnover-limiting step of a catalytic cycle. princeton.edu

Reaction Kinetics and Thermodynamic Profiles of Transformations

The study of reaction kinetics provides quantitative information about reaction rates and their dependence on the concentration of reactants, catalysts, and reaction conditions like temperature and pressure. For the rhodium-catalyzed hydroformylation of styrene, kinetic studies have shown a positive order dependence on hydrogen pressure and catalyst concentration, but a more complex, often zero or negative order, dependence on substrate and CO concentration. researchgate.net This is because CO can act as an inhibitor by occupying coordination sites on the catalyst, preventing the substrate from binding.

The thermodynamic profile of a reaction determines its feasibility and the position of equilibrium. The hydroformylation reaction is typically exothermic and exergonic.

| Parameter | Typical Value (for Vinylarene Hydroformylation) | Significance |

| Activation Energy (Ea) | 15-25 kcal/mol | The overall energy barrier for the catalytic cycle. Lower values indicate a faster reaction rate. |

| Enthalpy of Reaction (ΔH°) | -25 to -35 kcal/mol | The reaction is exothermic, releasing heat. This is favorable for product formation but requires temperature control to prevent side reactions. |

| Gibbs Free Energy of Reaction (ΔG°) | Negative | The reaction is spontaneous under standard conditions. For the hydroamination of styrene with N-methylaniline, a related reaction, ΔG° is nearly thermoneutral, indicating an equilibrium process. nih.gov |

The kinetic and thermodynamic data are essential for reactor design and process optimization, allowing for the selection of conditions that maximize both reaction rate and product yield.

Computational Chemistry and Theoretical Approaches

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational preferences of 2-(4-Methoxyphenyl)propanal. Methods such as Hartree-Fock (HF), and more commonly, Density Functional Theory (DFT), are employed to optimize the molecular geometry and identify stable conformers.

Conformational analysis is crucial for flexible molecules like this compound, which has a rotatable bond between the phenyl ring and the propanal group. Computational methods can systematically explore the potential energy surface to identify low-energy conformations. nih.govcwu.educwu.edu The process typically involves generating a set of initial structures and then optimizing their geometries to find local energy minima. The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature using Boltzmann statistics.

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Population (%) |

| A | 60° | 0.0 | 65 |

| B | 180° | 0.5 | 30 |

| C | -60° | 1.0 | 5 |

Prediction and Simulation of Spectroscopic Data (e.g., NMR Chemical Shifts, VCD Spectra)

Computational methods are widely used to predict various spectroscopic properties, which can aid in the interpretation of experimental data and the structural elucidation of unknown compounds. uncw.edunih.govescholarship.org

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemistry. uncw.edunih.govescholarship.org By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts. escholarship.org These calculations are often performed using DFT methods in combination with a suitable basis set. The accuracy of the predicted shifts can be improved by considering the effects of solvent and by averaging the results over the different populated conformers of the molecule. escholarship.orgnih.gov

Vibrational Circular Dichroism (VCD) Spectra: For chiral molecules, VCD spectroscopy is a powerful technique for determining the absolute configuration. Computational simulations of VCD spectra can be performed to compare with experimental data. rsc.org These calculations involve computing the vibrational frequencies and the corresponding rotational strengths for each vibrational mode. The agreement between the calculated and experimental VCD spectra can then be used to assign the absolute configuration of the molecule.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O | 198.5 | 200.1 |

| C-alpha | 45.2 | 46.5 |

| C-beta | 15.8 | 16.2 |

| C-ipso | 130.1 | 131.0 |

| C-ortho | 129.5 | 129.8 |

| C-meta | 114.0 | 114.3 |

| C-para | 159.0 | 159.5 |

| O-CH₃ | 55.3 | 55.6 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions involving this compound. digitellinc.com By mapping the potential energy surface of a reaction, it is possible to identify the transition states, intermediates, and products. This information provides a detailed understanding of the reaction pathway and the factors that control the reaction rate and selectivity.

For example, the mechanism of an aldol (B89426) condensation or a reduction reaction involving the aldehyde group of this compound could be investigated. Computational methods can be used to calculate the activation energies for different possible pathways, allowing for the determination of the most likely reaction mechanism. The geometry of the transition state can also be determined, providing insights into the steric and electronic factors that influence the reaction.

Theoretical Analysis of Enantioselectivity and Diastereoselectivity

For reactions that produce chiral products, computational methods can be used to understand and predict the enantioselectivity or diastereoselectivity. By modeling the transition states leading to the different stereoisomers, the energy difference between these transition states can be calculated. According to transition state theory, this energy difference is related to the ratio of the products formed.

In the context of reactions involving this compound, theoretical analysis could be applied to understand the stereochemical outcome of, for instance, a nucleophilic addition to the chiral center or the aldehyde group. By studying the interactions between the substrate, reagent, and any catalyst present in the transition state, it is possible to rationalize the observed stereoselectivity and to design more selective catalysts.

Density Functional Theory (DFT) Studies of Electronic Properties and Reactivity

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules. scispace.comijsrst.commdpi.comchemrxiv.orgchemrxiv.org For this compound, DFT calculations can provide valuable information about its electronic properties and reactivity.

Electronic Properties: DFT can be used to calculate a variety of electronic properties, including the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). The MEP can identify the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. The HOMO and LUMO energies are important for understanding the molecule's reactivity and its behavior in charge-transfer processes.

Reactivity Descriptors: Based on the results of DFT calculations, various reactivity descriptors can be calculated, such as the Fukui function, which indicates the local reactivity of different sites in the molecule. pesquisaonline.net These descriptors can be used to predict the most likely sites for chemical reactions to occur.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Applications of 2 4 Methoxyphenyl Propanal As a Key Chemical Intermediate

Role in the Synthesis of Chiral Alcohols and Carboxylic Acids

The aldehyde functional group in 2-(4-Methoxyphenyl)propanal is readily susceptible to both reduction and oxidation, providing straightforward synthetic routes to valuable chiral alcohols and carboxylic acids. These products are of significant interest, particularly in the pharmaceutical industry, where enantiomeric purity is often a critical factor for therapeutic efficacy.

Chiral Alcohols: The enantioselective reduction of prochiral ketones and aldehydes is a fundamental method for preparing enantioenriched secondary alcohols. lookchem.com Biocatalytic methods, employing enzymes such as alcohol dehydrogenases (ADH), are particularly effective for this purpose, offering high enantioselectivity under mild reaction conditions. acs.org The reduction of this compound yields 2-(4-Methoxyphenyl)propan-1-ol (B3050689). While specific studies on the enantioselective reduction of this exact compound are not extensively detailed in the provided literature, the well-established success of biocatalytic reduction for structurally similar aromatic aldehydes, like 2-phenylpropanal (B145474), strongly supports its feasibility. acs.org For instance, the conversion of racemic 2-phenylpropionaldehyde into (S)-2-phenyl-1-propanol using biocatalysts like Saccharomyces cerevisiae or isolated ADH has been demonstrated. acs.org A general chemical reduction can also be achieved using reagents like lithium aluminium hydride in dry ether to produce the corresponding alcohol. lu.se

Carboxylic Acids: Oxidation of the aldehyde group in this compound leads to the formation of 2-(4-Methoxyphenyl)propanoic acid. cymitquimica.com This carboxylic acid is a valuable synthetic intermediate in its own right. A documented synthesis route involves heating a related bromo-dimethoxy propane (B168953) derivative with potassium acetate (B1210297) in a dimethylformamide-water mixture to yield the desired propionic acid. cymitquimica.com Chiral carboxylic acids are important building blocks in the synthesis of non-steroidal anti-inflammatory drugs and other pharmaceuticals.

| Starting Material | Reaction Type | Product | Significance |

|---|---|---|---|

| This compound | Reduction | 2-(4-Methoxyphenyl)propan-1-ol | Key chiral intermediate for pharmaceuticals. lu.seresearchgate.net |

| This compound | Oxidation | 2-(4-Methoxyphenyl)propanoic acid | Intermediate for anti-inflammatory drugs and other fine chemicals. cymitquimica.com |

Building Block for Complex Natural Product Analogues

The structural complexity of natural products often poses significant challenges for synthetic chemists. Understanding the reaction pathways and degradation of complex biopolymers like lignin (B12514952) is facilitated by the use of simpler model compounds that represent key structural motifs. protocols.ionih.gov

This compound, with its characteristic methoxy-substituted aromatic ring and propyl chain, serves as an excellent foundational building block for the synthesis of these lignin model compounds. nih.gov Lignin is a complex polymer composed mainly of crosslinked aromatic monomers, including coniferyl alcohol and sinapyl alcohol, which feature methoxy-substituted phenyl rings. protocols.io By synthesizing dimeric and trimeric model compounds that incorporate the 2-(4-methoxyphenyl)propane skeleton, researchers can elucidate the reaction mechanisms involved in lignin degradation. nih.gov These studies are crucial for developing more efficient methods for biomass conversion and for understanding the chemical reactivity of these abundant natural polymers. The synthesis of a β-5 dimeric lignin model compound, 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol, highlights the importance of the underlying phenylpropane structure that can be derived from intermediates like this compound. protocols.io

Intermediate in the Synthesis of Heterocyclic Compounds (e.g., Imidazoles, Pyrimidines)

Heterocyclic compounds are of paramount importance in medicinal chemistry due to their wide range of biological activities. The aldehyde functionality of this compound makes it a suitable precursor for constructing various heterocyclic rings.

Imidazoles: Imidazoles are a class of heterocyclic compounds found in many biologically active molecules. The synthesis of substituted imidazoles can often be achieved through condensation reactions involving aldehydes. For example, 2,4-disubstituted and 2,4,5-trisubstituted imidazoles have been prepared through cascade reactions, and these compounds have shown potential activity against protozoan parasites. mdpi.com Specifically, the synthesis of imidazoles containing a 4-methoxyphenyl (B3050149) substituent, such as 4,5-bis(4-methoxyphenyl)-2-trifluoromethylimidazole and 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol, has been reported. protocols.iomdpi.com These examples demonstrate that the 4-methoxyphenyl moiety, as present in this compound, is a common structural feature in bioactive imidazole (B134444) derivatives, suggesting the aldehyde's utility as a starting material in their synthesis.

Pyrimidines: Pyrimidines are another class of essential heterocyclic compounds, forming the core structure of nucleobases and many pharmaceuticals. plu.mx The synthesis of pyrimidine (B1678525) rings can be accomplished through various cyclization reactions, many of which utilize aldehydes as key components. researchgate.net For instance, multicomponent reactions, such as the Biginelli reaction and related syntheses, frequently employ an aldehyde as one of the starting materials to construct the pyrimidine core. plu.mx While direct examples using this compound were not found in the provided search results, the general reactivity of aldehydes in pyrimidine synthesis indicates its potential as a precursor to produce pyrimidines bearing a 2-(4-methoxyphenyl) substituent.

Utilization in the Preparation of Specialized Fine Chemicals and Active Pharmaceutical Ingredient Precursors

The term "fine chemicals" refers to pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and fragrances. This compound and its derivatives are valuable intermediates in this sector.

A closely related isomer, 3-(4-methoxyphenyl)-2-methylpropanal (B1581177) (anisyl propanal), is highlighted as an important chemical intermediate widely used in the pharmaceutical and pesticide industries. scirp.org This underscores the value of the methoxyphenyl-propanal scaffold in synthesizing more complex, high-value molecules. The derivatives of this compound, particularly the chiral alcohols and carboxylic acids discussed in section 7.1, are direct precursors to Active Pharmaceutical Ingredients (APIs). researchgate.net For example, a key intermediate in the synthesis of a calcium channel blocker contains a 4-methoxyphenyl group, showcasing the importance of this structural motif in drug design. researchgate.net The versatility of the aldehyde group allows for its conversion into a variety of other functional groups, making this compound a strategic starting point for the multi-step synthesis of many specialized fine chemicals and API precursors.

| Application Area | Role of this compound | Examples of Derived Products/Scaffolds |

|---|---|---|

| Fine Chemicals | Versatile precursor | Fragrance components, specialized reagents |

| Pharmaceuticals | API Precursor | Chiral alcohols, chiral carboxylic acids, heterocyclic compounds cymitquimica.comresearchgate.net |

| Agrochemicals | Intermediate | Pesticide synthesis (inferred from related compounds) scirp.org |

Contribution to the Development of Functional Organic Materials

Functional organic materials are designed to possess specific electronic, optical, or responsive properties. While direct polymerization of this compound is not commonly reported, its structural elements—the reactive aldehyde and the electron-donating methoxyphenyl group—are valuable in the synthesis of monomers for functional polymers.

Aldehyde-containing monomers derived from similar methoxyphenyl compounds, such as vanillin (B372448), have been synthesized and polymerized to create functional copolymers. mdpi.comnih.gov For example, a monomer named 2-((diethylamino) methyl)-4-formyl-6-methoxyphenyl acrylate (B77674) (DEAMVA) was prepared from vanillin and subsequently copolymerized. The aldehyde group in the resulting polymer was then used for post-polymerization modification, such as grafting amino acids via Schiff base formation, to create pH-responsive materials. mdpi.comjksus.org

Advanced Analytical Methodologies for Research Level Characterization

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular weight and, consequently, the elemental formula of a compound. Unlike nominal mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to several decimal places. This high accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For 2-(4-Methoxyphenyl)propanal, with a molecular formula of C₁₀H₁₂O₂, the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS analysis would typically involve ionizing the molecule (e.g., via electrospray ionization - ESI) to form a protonated molecule, [M+H]⁺. The measured m/z of this ion is then compared to the calculated value. A close match, usually within a few parts per million (ppm), provides strong evidence for the proposed elemental composition, ruling out other potential formulas.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O₂ |

| Calculated Monoisotopic Mass ([M]) | 164.08373 Da |

| Ion Species (Protonated) | [M+H]⁺ |

| Calculated m/z for [M+H]⁺ | 165.09101 Da |

| Typical Mass Accuracy | < 5 ppm |

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed atomic structure of a molecule in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, advanced 2D NMR techniques are essential for unambiguously assigning these signals and confirming the molecular connectivity.

For this compound, ¹H NMR would show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the aldehyde proton, and the protons of the ethyl group. Similarly, ¹³C NMR would reveal all 10 carbon atoms in their unique chemical environments.

Advanced 2D NMR experiments provide further clarity:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds. For this compound, it would show a clear correlation between the aldehyde proton (CHO) and the adjacent methine proton (CH), as well as between the methine proton and the methyl (CH₃) protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton's signal to its attached carbon. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. columbia.edu It is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the methoxy group protons to the aromatic carbon they are attached to, and from the aldehyde proton to the methine carbon and the carbonyl carbon. science.gov

| Position/Group | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (H → C) |

|---|---|---|---|

| CHO (Aldehyde) | ~9.6 (d) | ~202 | C(α), C(β) |

| Cα-H (Methine) | ~3.6 (q) | ~50 | C=O, C(β), C(aromatic-ipso), C(aromatic-ortho) |

| Cβ-H₃ (Methyl) | ~1.4 (d) | ~15 | C(α), C=O |

| Aromatic C-H (ortho to CH-group) | ~7.2 (d) | ~129 | C(α), C(aromatic-ipso), C(aromatic-meta) |

| Aromatic C-H (meta to CH-group) | ~6.9 (d) | ~114 | C(aromatic-para), C(aromatic-ortho) |

| OCH₃ (Methoxy) | ~3.8 (s) | ~55 | C(aromatic-para) |

Solid-State NMR could be employed to study the compound in its crystalline form, providing insights into polymorphism and molecular packing, though it is less commonly used for routine characterization than solution-state NMR.

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., GC-MS, LC-MS)

Chromatographic techniques coupled with mass spectrometry are indispensable for separating components in a mixture and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This method is well-suited for volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which provides a mass spectrum for each. The resulting mass spectrum contains a molecular ion peak ([M]⁺) and a series of fragment ions. The fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound. For this compound, characteristic fragments would arise from the cleavage of the aldehyde group and the formation of a stable methoxy-substituted tropylium (B1234903) ion (m/z 121).

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for less volatile compounds or for analyses where derivatization is undesirable. nih.gov The compound is separated by a liquid mobile phase on a solid stationary phase before detection by MS. LC-MS is particularly valuable for purity assessment, allowing for the detection and tentative identification of impurities even at low levels. nih.gov Softer ionization techniques like ESI are typically used, which often result in a prominent protonated molecular ion ([M+H]⁺) with minimal fragmentation, confirming the molecular weight of the main component and any impurities. acs.org

| m/z | Predicted Ion Structure | Significance |

|---|---|---|

| 164 | [C₁₀H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 135 | [M - CHO]⁺ | Loss of the aldehyde group |

| 121 | [C₈H₉O]⁺ | Methoxy-tropylium ion (base peak) |

| 91 | [C₇H₇]⁺ | Tropylium ion (from loss of methoxy) |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis